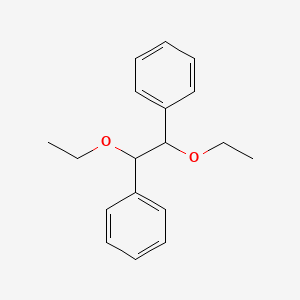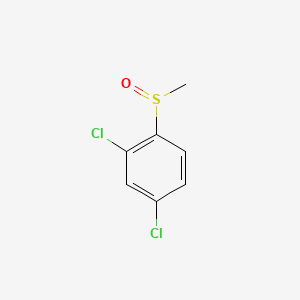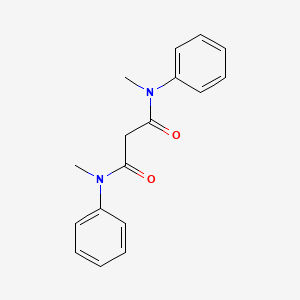
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a 2-phenylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea typically involves the reaction of 2-phenylcyclopropylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Phenylcyclopropylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and phenyl groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-(2-hydroxyethyl)-3-(2-phenylcyclopropyl)urea when using hydroxide ions.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The primary products are 2-phenylcyclopropylamine and 2-chloroethylamine.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phenylcyclopropyl group may enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloroethyl)-3-cyclopropylurea
- 1-(2-Chloroethyl)-3-phenylurea
- 1-(2-Bromoethyl)-3-(2-phenylcyclopropyl)urea
Comparison: 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is unique due to the presence of both the 2-chloroethyl and 2-phenylcyclopropyl groups. This combination imparts distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and specific interactions with biological targets. Similar compounds may lack one of these groups, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
33059-84-6 |
|---|---|
Formule moléculaire |
C12H15ClN2O |
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2-phenylcyclopropyl)urea |
InChI |
InChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,15,16) |
Clé InChI |
DMWZKJCRNDXAFH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1NC(=O)NCCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



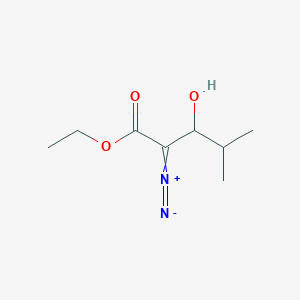
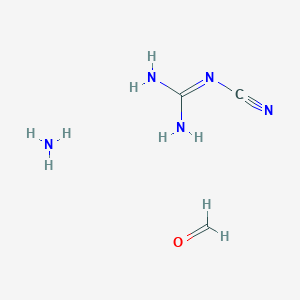
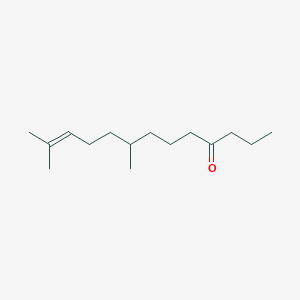
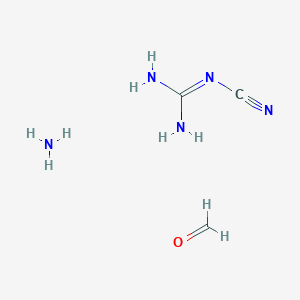
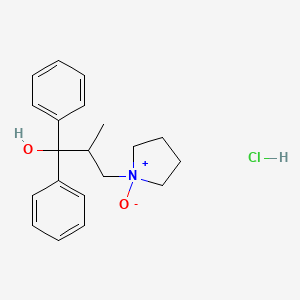
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
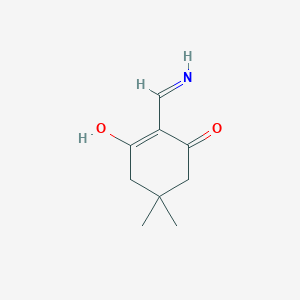
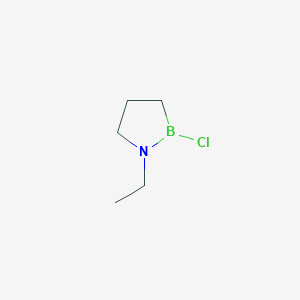
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
